molecular formula C12H18O B3060360 2-Methyl-5-phenylpentan-2-ol CAS No. 2979-70-6

2-Methyl-5-phenylpentan-2-ol

Cat. No. B3060360
CAS RN: 2979-70-6
M. Wt: 178.27 g/mol
InChI Key: VLVIXHCNKDTNEL-UHFFFAOYSA-N
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Patent
US05231113

Procedure details

A mixture of 8.8 g. (0.37 mol.) of magnesium turnings and 150 ml of dry ether was placed in a 3-necked flask fitted with a nitrogen inlet, a reflux condenser and an addition funnel containing 73.7 g (0.37 mol) of 1-bromo-3-phenylpropane. A small amount of the bromo compound was added to the reaction mixture and the mixture warmed in order to initiate reaction. The reaction mixture was treated with 150 ml of dry ether and then the bromo compound was added at such a rate as to maintain gentle reflux. The reaction mixture was heated at reflux for a further 15 minutes and then treated slowly with 21.5 g (0.37 mol) of acetone. The mixture was heated at reflux for a further 30 minutes, cooled and then poured slowly into 300 g of crushed ice. The resultant white precipitate was dissolved by the addition of 20% H2SO4. The organic layer was separated and the aqueous layer extracted with ether. The organic extracts were combined and washed with water and saturated NaCl solution and then dried (MgSO4). The solution was filtered and the solvent removed in-vacuo. The residue was distilled (120° C.; 6 mm) to give the captioned compound as a colorless oil. PMR (CDCl3): δ 1.18 (6H, s), 1.44-1.53 (2 H, m), 1.62-1.72 (2H, m), 2.61 (2H, t, J~7.6 Hz), 7.16-7.30 (5H, m).
Quantity
0.37 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
21.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:12][C:13]([CH3:15])=[O:14].OS(O)(=O)=O>CCOCC>[CH3:12][C:13]([OH:14])([CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:15]

Inputs

Step One
Name
Quantity
0.37 mol
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
73.7 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Step Three
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
21.5 g
Type
reactant
Smiles
CC(=O)C
Step Six
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8.8 g
CUSTOM
Type
CUSTOM
Details
fitted with a nitrogen inlet, a reflux condenser and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed in order
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether
WASH
Type
WASH
Details
washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in-vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (120° C.; 6 mm)

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.